(2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
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Overview
Description
(2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as:
Oxidation: Mild to strong oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles or electrophiles in polar or non-polar solvents, often with catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. Studies aim to understand its mechanism of action and optimize its efficacy and safety for clinical use.
Industry
Industrially, this compound is explored for its applications in materials science, such as the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays help elucidate these interactions and their implications.
Comparison with Similar Compounds
Similar Compounds
- (2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- (2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- (2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Uniqueness
The uniqueness of (2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone lies in its specific substitution pattern and the resulting physicochemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-14-6-8-17(9-7-14)20-12-24-26-21(20)18-5-4-10-27(13-18)22(28)19-11-23-16(3)25-15(19)2/h6-9,11-12,18H,4-5,10,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDEKYYRNVLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CN=C(N=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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